

CDN-A signaling pathway elucidation

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Compound of Interest

Compound Name: CDN-A
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An In-depth Technical Guide to the Cyclic di-AMP (**CDN-A**) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

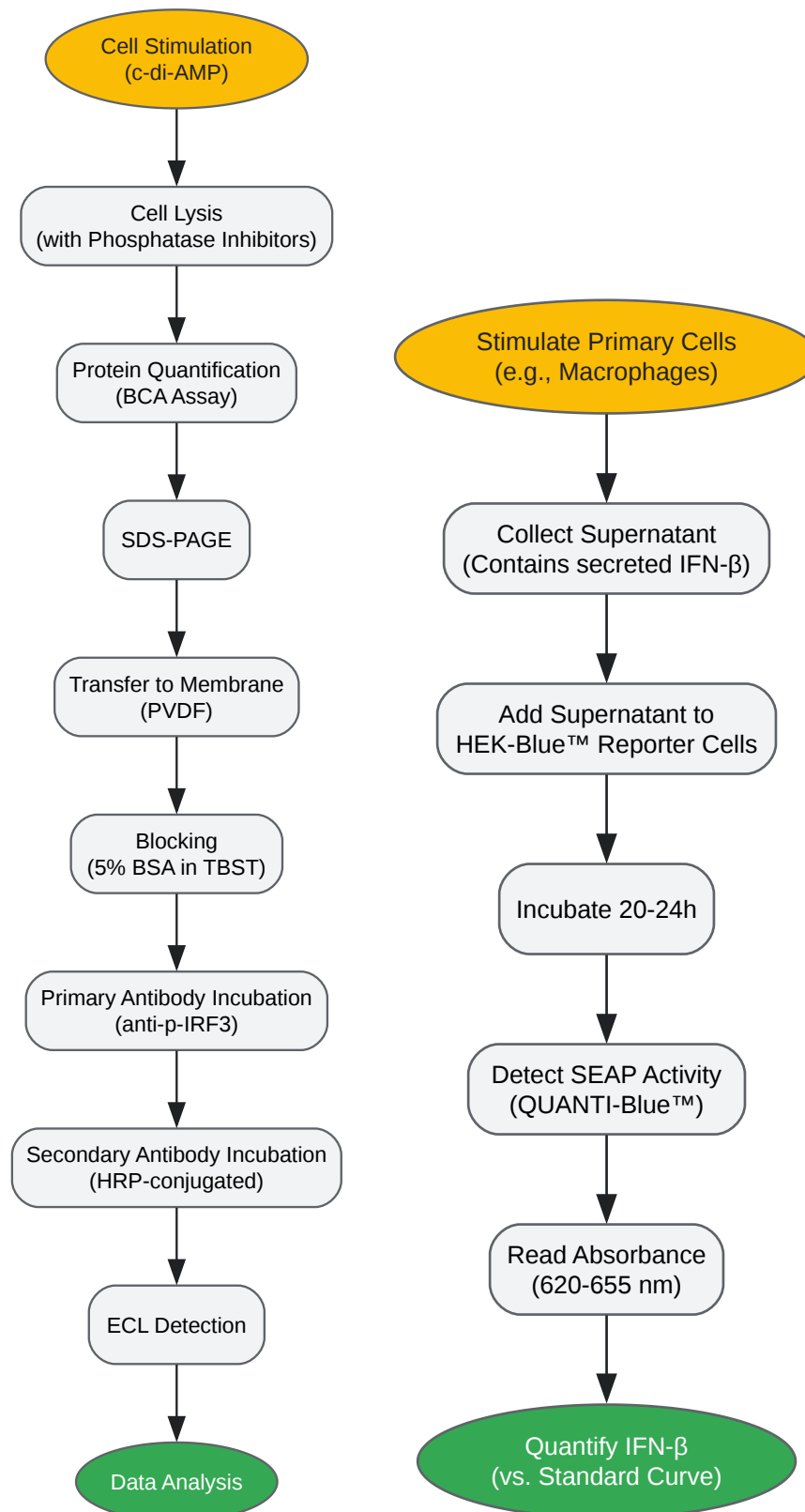
Cyclic dinucleotides (CDNs) are ubiquitous second messengers that play critical roles in the signaling pathways of all domains of life.[1] In mammals, these molecules, particularly the bacterial-derived cyclic di-adenosine monophosphate (c-di-AMP), are potent activators of the innate immune system. The elucidation of the c-di-AMP signaling cascade, primarily through the Stimulator of Interferon Genes (STING) pathway, has unveiled significant therapeutic opportunities in fields such as immuno-oncology, vaccine development, and autoimmune disease.[1][2] This guide provides a comprehensive overview of the core c-di-AMP signaling pathway, detailed experimental protocols for its investigation, and quantitative data to support research and development efforts.

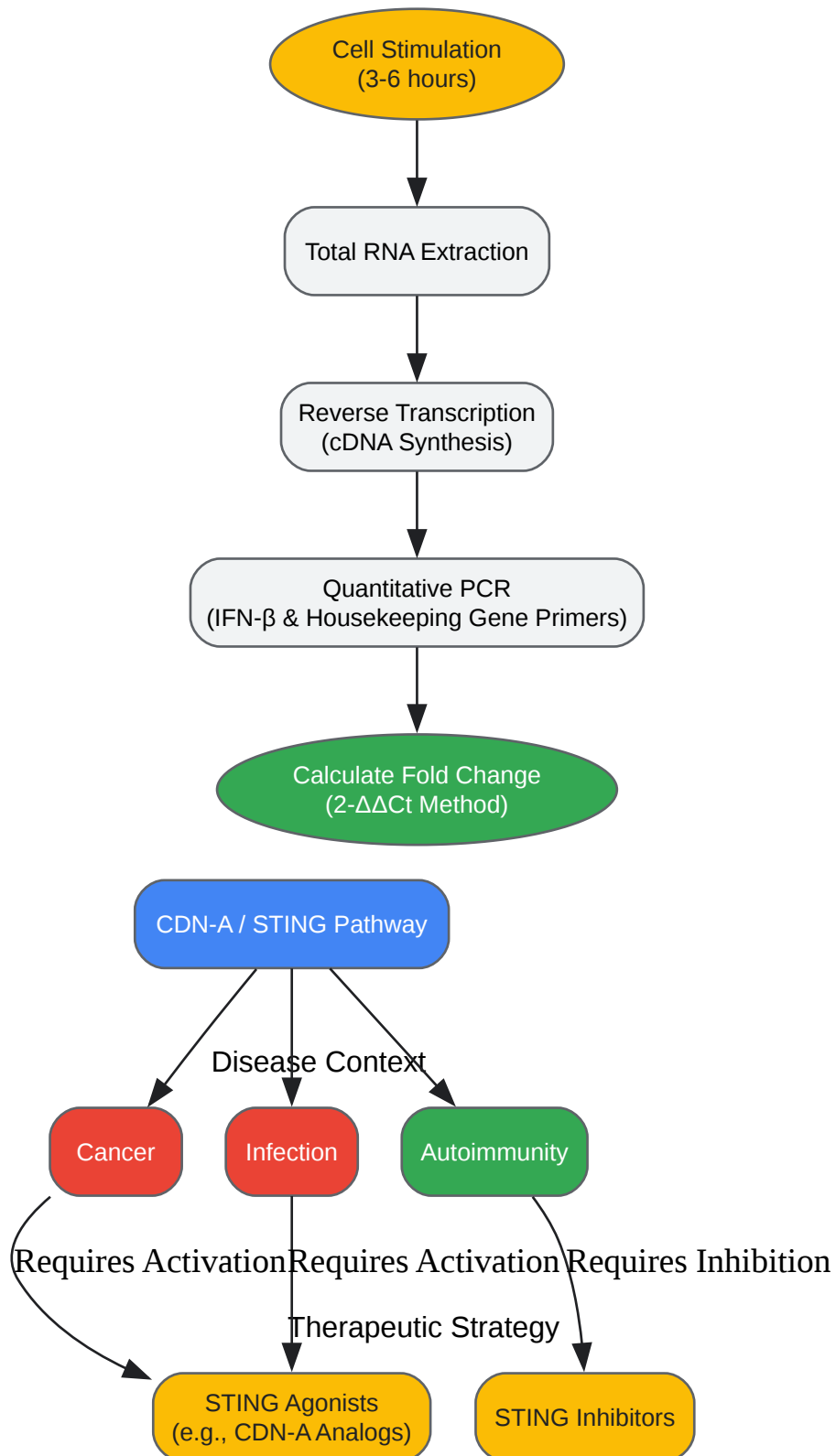
The Core CDN-A Signaling Pathway: STING-Dependent Activation

Cyclic di-AMP (**CDN-A**) produced by bacteria, or other canonical and non-canonical CDNs like 2'3'-cGAMP synthesized by the host enzyme cyclic GMP-AMP synthase (cGAS) in response to

cytosolic DNA, are primary ligands for the STING protein.[3][4][5] STING is an endoplasmic reticulum (ER)-resident transmembrane protein that functions as a direct sensor for these molecules.[6]

The binding of c-di-AMP to the CDN-binding domain in the STING dimer induces a significant conformational change.[3][7] This change facilitates the translocation of the STING protein from the ER to the Golgi apparatus.[7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][7] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons (IFN- α and IFN- β) and other pro-inflammatory cytokines.[7][8] This cascade is a central pillar of the innate immune response to intracellular pathogens.





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